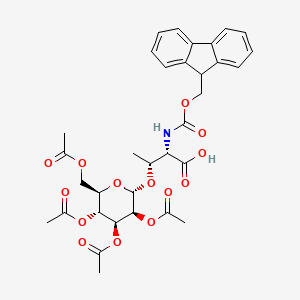

![molecular formula C21H17F3N4O4 B2497776 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide CAS No. 866144-57-2](/img/structure/B2497776.png)

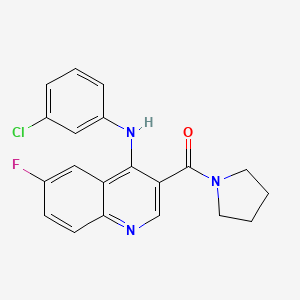

2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a nitrophenyl group, a trifluoromethoxyphenyl group, and a pyrrole group . Nitrophenyl groups are aromatic rings with a nitro group (-NO2) attached, and they are often used in the synthesis of dyes and drugs . Trifluoromethoxyphenyl groups contain a trifluoromethoxy group (-OCF3) attached to a phenyl group, and they are used in various chemical reactions . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The nitrophenyl and trifluoromethoxyphenyl groups would contribute to the aromaticity of the compound, while the pyrrole group would introduce a heterocyclic ring .Chemical Reactions Analysis

The nitrophenyl group in the compound can undergo reduction reactions to form aminophenol . The trifluoromethoxy group might participate in various organic reactions .科学的研究の応用

Synthesis and Pharmacological Activity :The compound 2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide and its derivatives have been synthesized and investigated for various pharmacological activities. One study elaborates on the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Compounds in this category, especially those with specific substitutions on the aryl ring, exhibited significant antidepressant activity. Additionally, certain compounds demonstrated nootropic activity in the elevated plus maze test and passive avoidance test in mice, highlighting the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Antibacterial Activity :In another study, a series of 1,4-disubstituted pyrrolidinone derivatives with various moieties, including the hydrazone type, were prepared and their structures confirmed using spectroscopic methods. Importantly, these derivatives were tested for antibacterial activity, revealing that specific hydrazide derivatives exhibited the highest antibacterial activity, pointing to the compound's potential in antimicrobial applications (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).

Cytotoxicity and Cancer Cell Growth Inhibition :A related compound's cytotoxicity was tested against various cancer cell lines, including human melanoma, breast cancer, and pancreatic carcinoma. The study identified specific hydrazone derivatives as highly active in inhibiting cancer cell migration and growth in 3D cell cultures. This highlights the potential therapeutic applications of such compounds in treating cancer and as antimetastatic agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Anti-Oxidant Potential :The green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was reported, where compounds were synthesized and then evaluated for their anti-oxidant potential. The findings suggest the significance of these compounds, particularly those with specific substituents, for pharmaceutical applications due to their notable antioxidant properties (Zaheer, Zia-ur-Rehman, Jamil, Arshad, Siddiqui, & Asiri, 2015).

将来の方向性

特性

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O4/c1-14(15-4-6-17(7-5-15)28(30)31)20(29)26-25-13-18-3-2-12-27(18)16-8-10-19(11-9-16)32-21(22,23)24/h2-14H,1H3,(H,26,29)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHWACOHMNRQHW-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

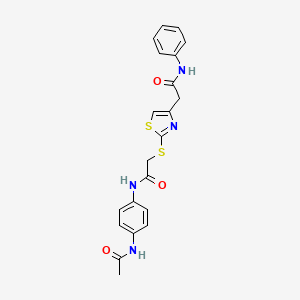

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B2497695.png)

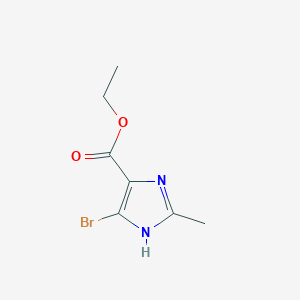

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)

![N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2497705.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)